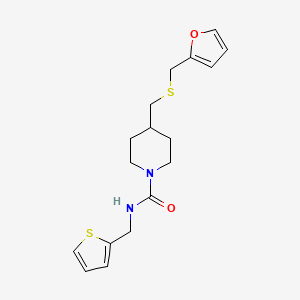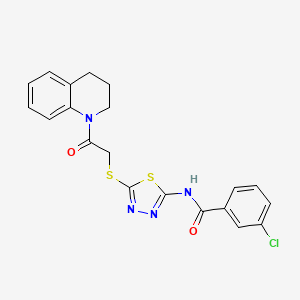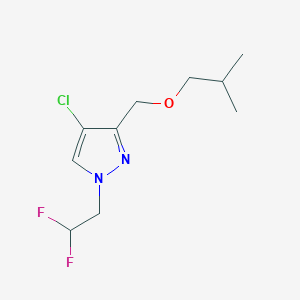
4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a chloro group, a difluoroethyl group, and an isobutoxymethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Difluoroethyl Group: This step may involve the reaction of the pyrazole intermediate with a difluoroethylating agent, such as 2,2-difluoroethyl bromide, under basic conditions.
Addition of the Isobutoxymethyl Group: The final step involves the alkylation of the pyrazole ring with isobutyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrazoles.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active pyrazoles.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for developing anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The chloro and difluoroethyl groups can enhance binding affinity and selectivity towards target proteins, while the isobutoxymethyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole: Lacks the isobutoxymethyl group, which may affect its solubility and bioactivity.
4-chloro-1-(2,2-difluoroethyl)-3-(methoxymethyl)-1H-pyrazole: Contains a methoxymethyl group instead of an isobutoxymethyl group, potentially altering its chemical reactivity and biological interactions.
Uniqueness
The presence of the isobutoxymethyl group in 4-chloro-1-(2,2-difluoroethyl)-3-(isobutoxymethyl)-1H-pyrazole distinguishes it from similar compounds, potentially offering unique advantages in terms of solubility, stability, and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4-chloro-1-(2,2-difluoroethyl)-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClF2N2O/c1-7(2)5-16-6-9-8(11)3-15(14-9)4-10(12)13/h3,7,10H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDELBPHGSGFFLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Cl)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
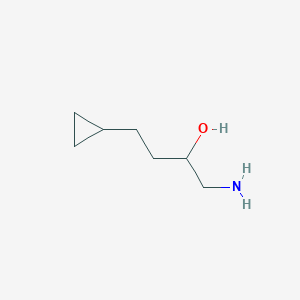

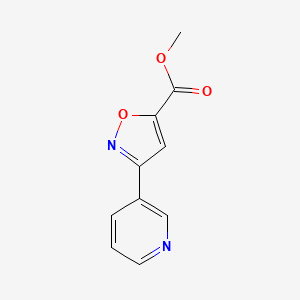
![2-(4-acetylphenoxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2501829.png)
![2-(butan-2-ylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2501834.png)
![[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride](/img/structure/B2501837.png)
![3-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}-6-bromo-2-methyl-2H-indazole](/img/structure/B2501839.png)
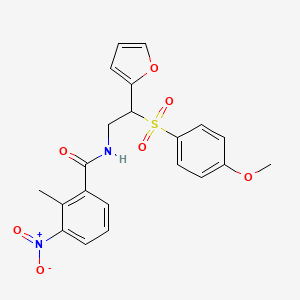
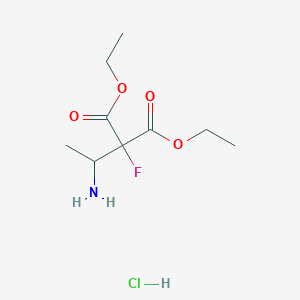
![3-(3-{1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazol-5-yl)-N,N-dimethylaniline](/img/structure/B2501844.png)
![2-{2-[(4-chlorophenyl)sulfanyl]acetyl}-N-cyclohexyl-1-hydrazinecarboxamide](/img/structure/B2501845.png)
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2501846.png)
